Dacarbazine-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

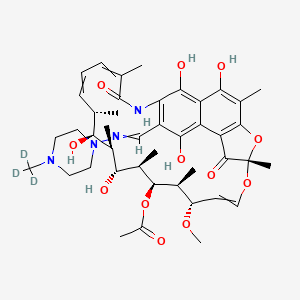

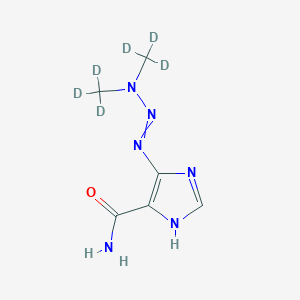

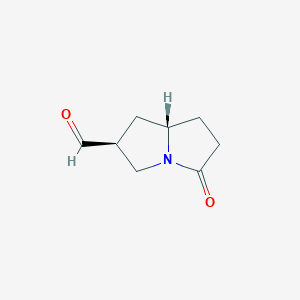

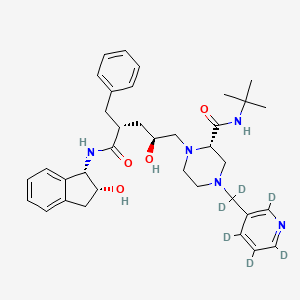

Dacarbazine-d6 is intended for use as an internal standard for the quantification of dacarbazine by GC- or LC-MS. Dacarbazine is a DNA alkylating prodrug that is activated by P450 enzymes in liver microsomes. Following activation, it is converted, through a series of reactions, into a methyldiazonium cation that alkylates DNA at all phases of the cell cycle and induces apoptosis. In vitro, dacarbazine inhibits the growth of B16/F1, A-875, and SK-MEL-5 melanoma and non-cancerous WI-38 lung fibroblast and L-02 hepatocyte cell lines (IC50s = 260, 287, 380, 526, and 367 μM, respectively). Dacarbazine toxicity to 518A2 and SK-MEL-28 melanoma cell lines increases in a time-dependent manner with IC50 values of 121 and >400 μM, respectively, following a 1 hour incubation and 2.5 and 50 μM, respectively, following a 96 hour incubation. In vivo, dacarbazine (70 mg/kg, once every 2 days) decreases tumor volume by 59.1% in a B16/F1 murine melanoma model in mice. Formulations containing dacarbazine have been used in the treatment of metastatic melanoma and for Hodgkin's lymphoma in combination with other antineoplastic agents.

Mécanisme D'action

Target of Action

Dacarbazine-d6, also known as Dacarbazine, is an antineoplastic agent primarily used to treat malignant melanoma and Hodgkin’s disease . It is an alkylating agent that interferes with DNA synthesis . The primary targets of Dacarbazine are the DNA of cancer cells .

Mode of Action

It appears to exert cytotoxic effects via its action as an alkylating agent . Other theories include DNA synthesis inhibition by its action as a purine analog, and interaction with SH groups .

Biochemical Pathways

Dacarbazine is metabolized in the liver by cytochromes P450 to form the reactive N-demethylated species 5-[3-hydroxymethyl-3-methyl-triazen-1-yl]-imidazole-4-carboxamide (HMMTIC) and 5-[3-methyl-triazen-1-yl]-imidazole-4-carboxamide (MTIC) . The DTIC N-demethylation involved in MTIC formation by human liver microsomes is catalyzed by CYP1A1, CYP1A2, and CYP2E1 .

Pharmacokinetics

After intravenous administration of Dacarbazine, the volume of distribution exceeds total body water content suggesting localization in some body tissue, probably the liver . The drug is extensively metabolized, and its elimination half-life is approximately 5 hours . About 40% of the drug is excreted unchanged in the urine .

Result of Action

Dacarbazine’s action results in disruption of DNA function, cell cycle arrest, and apoptosis . It has been associated with tumor reduction in approximately 30% of patients . The DNA methylation produced by Dacarbazine is dependent upon oxidative N-demethylation by P450s .

Action Environment

The efficacy of Dacarbazine can be influenced by environmental factors such as temperature . For instance, hyperthermia has been shown to potentiate the effect of Dacarbazine, leading to increased cytotoxicity . The stability of dacarbazine can be compromised by light, which causes it to convert into 2-azahypoxanthine, reducing its activity .

Analyse Biochimique

Biochemical Properties

Dacarbazine-d6 interacts with various enzymes and proteins in the body. It is activated by P450 enzymes in liver microsomes . Following activation, it is converted into a methyldiazonium cation that alkylates DNA at all phases of the cell cycle and induces apoptosis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of B16/F1, A-875, and SK-MEL-5 melanoma and non-cancerous WI-38 lung fibroblast and L-02 hepatocyte cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its action as an alkylating agent . It exerts its effects

Propriétés

IUPAC Name |

4-[[bis(trideuteriomethyl)amino]diazenyl]-1H-imidazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N6O/c1-12(2)11-10-6-4(5(7)13)8-3-9-6/h3H,1-2H3,(H2,7,13)(H,8,9)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKXTQMXEQVLRF-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=NC1=C(NC=N1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C([2H])([2H])[2H])N=NC1=C(NC=N1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the role of Dacarbazine-d6 in the research on dacarbazine levels in melanoma patients?

A1: this compound serves as an internal standard (IS) in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed by the researchers []. It's crucial for accurate quantification of dacarbazine in plasma samples.

Q2: How does using this compound as an internal standard improve the accuracy of the LC-MS/MS method for quantifying dacarbazine?

A2: Using this compound, a deuterated form of dacarbazine, compensates for potential variations during sample preparation and analysis. Since it has a nearly identical chemical structure to dacarbazine, it behaves similarly during extraction and ionization but can be differentiated by the mass spectrometer due to its mass difference. By comparing the signal intensity of dacarbazine to the known concentration of this compound, the researchers can accurately determine dacarbazine levels in the plasma samples [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B1140608.png)